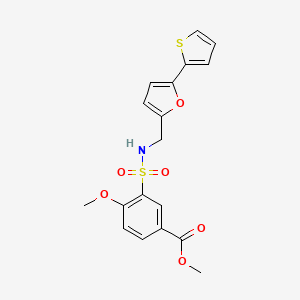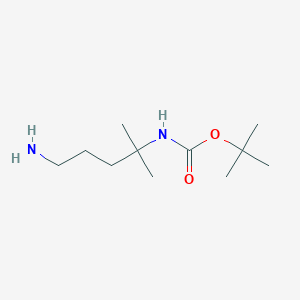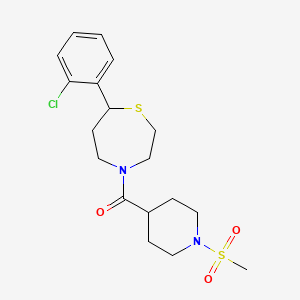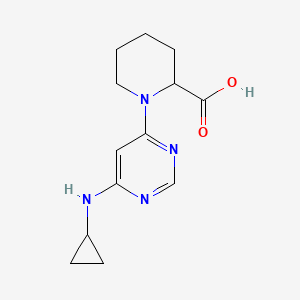
methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate” is a complex organic molecule. It contains several functional groups, including a methoxy group, a sulfamoyl group, a benzoate group, a thiophene ring, and a furan ring. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and furan rings are aromatic, which could contribute to the stability of the molecule. The sulfamoyl and benzoate groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could make it relatively stable, while the various functional groups could affect its solubility, melting point, and other properties .Applications De Recherche Scientifique
Antiviral Activity
Thiophene derivatives have been studied for their antiviral properties. Compounds with a thiophene nucleus have shown inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . The presence of the thiophene and furan rings in the compound could be explored for potential antiviral applications, possibly against a broad range of RNA and DNA viruses.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic activities of thiophene derivatives have been documented. Some compounds exhibit these properties along with a low ulcerogenic index, making them potentially safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . The compound could be investigated for its effectiveness in reducing inflammation and pain.
Anticancer Properties
Thiophene derivatives have shown promise in anticancer research. They have been tested for in vitro antiproliferative activities against various cancer cell lines . The compound’s efficacy as an anticancer agent could be evaluated, focusing on its ability to inhibit cell growth and induce apoptosis in cancer cells.
Antimicrobial Activity
The structural components of thiophene and furan are known to contribute to antimicrobial effects. Thiophene-based compounds have been used to target a range of microbial pathogens . Research into the compound’s antimicrobial spectrum could lead to the development of new antibiotics or antiseptics.
Material Science Applications
Thiophene derivatives play a significant role in material science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs) . The compound’s potential in electronic applications could be explored, possibly leading to advancements in electronic device fabrication.
Corrosion Inhibition
Some thiophene derivatives have been utilized as corrosion inhibitors in industrial applications . The compound could be studied for its effectiveness in protecting metals from corrosion, which is crucial for extending the lifespan of machinery and infrastructure.
Enzyme Inhibition
Thiophene derivatives have been investigated for their ability to inhibit various enzymes, such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . The compound’s potential as an enzyme inhibitor could be researched, which may have implications for treating diseases related to enzyme dysfunction.
Plant Growth Regulation
Indole derivatives, which share structural similarities with thiophene, are known to influence plant growth and development. Indole-3-acetic acid, for example, is a plant hormone produced from tryptophan . The compound’s role in plant physiology could be examined, potentially leading to applications in agriculture and horticulture.
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the presence of a thiophene ring, it might be involved in pathways related to the metabolism of sulfur-containing compounds . The Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be a potential pathway .
Pharmacokinetics
The compound’s bioavailability could be affected by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by oxidative conditions due to the presence of the thiophene ring .
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in biological systems .
Propriétés
IUPAC Name |
methyl 4-methoxy-3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-23-15-7-5-12(18(20)24-2)10-17(15)27(21,22)19-11-13-6-8-14(25-13)16-4-3-9-26-16/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARFFKMFJJGJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2872930.png)
![2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2872931.png)


![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl)piperazin-1-yl)methanone](/img/structure/B2872936.png)
![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2872937.png)
![N~5~-(2,5-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2872938.png)


![3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2872947.png)
![N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2872948.png)

![7-Chloro-5-(4-(4-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2872951.png)